molecular formula C15H26N2O3 B1306391 N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine CAS No. 626216-54-4

N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine

Cat. No.: B1306391
CAS No.: 626216-54-4
M. Wt: 282.38 g/mol
InChI Key: HZCFOTZCGAVWJC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to a propane-1,3-diamine backbone with two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzyl chloride and N,N-dimethyl-1,3-propanediamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 2,3,4-trimethoxybenzyl chloride is reacted with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and bases, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or other cellular functions. Detailed studies would be required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

    N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.

    N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-butane-1,4-diamine: Similar structure but with a butane backbone instead of propane.

    N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,2-diamine: Similar structure but with different positioning of the amine groups on the propane backbone.

Uniqueness: N,N-Dimethyl-N’-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine is unique due to its specific substitution pattern and the presence of three methoxy groups on the benzyl ring. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N',N'-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-17(2)10-6-9-16-11-12-7-8-13(18-3)15(20-5)14(12)19-4/h7-8,16H,6,9-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCFOTZCGAVWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156338
Record name N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-54-4
Record name N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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